molecular formula C15H22O3 B13004794 Ethyl 4-(sec-butoxy)-3,5-dimethylbenzoate

Ethyl 4-(sec-butoxy)-3,5-dimethylbenzoate

Katalognummer: B13004794
Molekulargewicht: 250.33 g/mol
InChI-Schlüssel: HJHKPBGFYBLHAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a sec-butoxy group and two methyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can be achieved through several methods. One common approach involves the esterification of 4-(sec-butoxy)-3,5-dimethylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution by an alkoxide to form an ether. In this case, the sec-butoxy group can be introduced through the reaction of a suitable alkyl halide with a sec-butyl alcohol in the presence of a strong base like sodium hydride or potassium hydride .

Industrial Production Methods

Industrial production of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring high yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Wirkmechanismus

The mechanism of action of Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the biological context .

Vergleich Mit ähnlichen Verbindungen

Ethyl4-(sec-butoxy)-3,5-dimethylbenzoate can be compared with other benzoate derivatives, such as:

    Methyl 4-(sec-butoxy)-3,5-dimethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 4-(tert-butoxy)-3,5-dimethylbenzoate: Similar structure but with a tert-butoxy group instead of a sec-butoxy group.

    This compound: Similar structure but with different substituents on the aromatic ring.

Eigenschaften

Molekularformel

C15H22O3

Molekulargewicht

250.33 g/mol

IUPAC-Name

ethyl 4-butan-2-yloxy-3,5-dimethylbenzoate

InChI

InChI=1S/C15H22O3/c1-6-12(5)18-14-10(3)8-13(9-11(14)4)15(16)17-7-2/h8-9,12H,6-7H2,1-5H3

InChI-Schlüssel

HJHKPBGFYBLHAS-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)OC1=C(C=C(C=C1C)C(=O)OCC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.